Rokitamycin

Descripción

Overview of Rokitamycin within the Macrolide Class of Antimicrobials

This compound is a semi-synthetic, 16-membered ring macrolide antibiotic. ontosight.aichemicalbook.comnih.gov It belongs to the second generation of macrolides and is synthesized from strains of Streptomyces kitasatoensis. mcmaster.cawikipedia.orgnih.gov As a member of the macrolide class, this compound's fundamental mechanism of action involves the inhibition of bacterial protein synthesis. ontosight.aipatsnap.com It achieves this by binding to the 50S subunit of the bacterial ribosome, which halts the elongation of the polypeptide chain. patsnap.compatsnap.comantibioticdb.com

Structurally, this compound is closely related to miokamycin and is derived from leucomycin (B7888351) A5. chemicalbook.comchemicalbook.ingoogle.com Its chemical modifications grant it distinct properties compared to the more common 14- and 15-membered macrolides, such as erythromycin (B1671065) and azithromycin (B1666446). nih.govmdpi.com Key characteristics that distinguish this compound include greater hydrophobicity, which facilitates better bacterial uptake, more cohesive binding to the ribosome, and a longer post-antibiotic effect (PAE). nih.gov These features contribute to its activity profile, which includes effectiveness against certain bacteria that have developed resistance to other macrolides. nih.gov

Historical Context and Evolution of this compound Research

This compound was first developed in Japan by Toyo Jozo (later acquired by Taisho Pharmaceutical Co., Ltd.). chemicalbook.compatsnap.comchemicalbook.in The initial preparation and synthesis were detailed in patents filed in 1979 and published in the early 1980s. drugfuture.com The synthesis involves the selective propionylation of Leucomycin A5, which is produced by a mutant strain of Streptomyces kitasatoensis. google.com Early research, extensively documented in a 1984 supplement of the journal Chemotherapy (Tokyo), focused on establishing its fundamental antibacterial activity, pharmacology, and metabolism. drugfuture.com

The evolution of this compound research has progressed from this foundational work to more specialized investigations. A significant area of study has been its efficacy against macrolide-resistant bacterial strains. nih.govnih.gov Researchers have demonstrated that this compound remains active against bacteria possessing inducible resistance mechanisms (via erm genes) or efflux pumps (via mef genes), which can render 14- and 15-membered macrolides ineffective. nih.gov More recently, academic inquiry has expanded to include the development of novel drug delivery systems, such as dextrin-based nanohydrogels for prolonged topical delivery, aiming to enhance its therapeutic application for specific infections. mdpi.com Furthermore, its potential use has been explored beyond its traditional antibacterial role, with studies investigating its activity against parasites like Borrelia burgdorferi and the amoeba Naegleria fowleri. asm.orgkent.ac.uk

Structure

2D Structure

Propiedades

IUPAC Name |

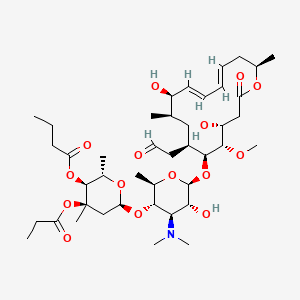

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-2,4-dimethyl-4-propanoyloxyoxan-3-yl] butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H69NO15/c1-11-16-32(48)55-40-27(6)53-34(23-42(40,7)58-31(47)12-2)56-37-26(5)54-41(36(50)35(37)43(8)9)57-38-28(19-20-44)21-24(3)29(45)18-15-13-14-17-25(4)52-33(49)22-30(46)39(38)51-10/h13-15,18,20,24-30,34-41,45-46,50H,11-12,16-17,19,21-23H2,1-10H3/b14-13+,18-15+/t24-,25-,26-,27+,28+,29+,30-,34+,35-,36-,37-,38+,39+,40+,41+,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYWWNRMSAPEJLS-MDWYKHENSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1C(OC(CC1(C)OC(=O)CC)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(C=CC=CCC(OC(=O)CC(C3OC)O)C)O)C)CC=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)O[C@H]1[C@@H](O[C@H](C[C@@]1(C)OC(=O)CC)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2N(C)C)O)O[C@H]3[C@H](C[C@H]([C@H](/C=C/C=C/C[C@H](OC(=O)C[C@H]([C@@H]3OC)O)C)O)C)CC=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H69NO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023521 | |

| Record name | Propionylleucomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

828.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74014-51-0 | |

| Record name | Rokitamycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74014-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rokitamycin [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074014510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rokitamycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13409 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Propionylleucomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROKITAMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZPT03UEM0E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Studies of Rokitamycin Action

Elucidation of Molecular Targets in Susceptible Pathogens

Rokitamycin's antimicrobial activity stems from its targeted interference with the bacterial translational machinery, specifically the ribosome.

Ribosomal Subunit Binding and Protein Synthesis Inhibition

The fundamental action of this compound involves its direct interaction with the bacterial ribosome, a critical component for protein synthesis.

Binding to the 50S Ribosomal Subunit

This compound inhibits bacterial protein synthesis by binding specifically to the 50S ribosomal subunit of susceptible bacteria. patsnap.comantibioticdb.comnih.govoup.com This binding occurs at a specific target within the 23S ribosomal RNA (rRNA) molecule and involves various ribosomal proteins. oup.com Macrolides, as a class, typically interact with the nucleobase A2058 of the 23S rRNA, forming a hydrogen bond between the desosamine (B1220255) hydroxyl group of the antibiotic and the N1 atom of A2058. The binding is further stabilized by the tight packing of the hydrophobic face of the lactone ring against rRNA nucleotides 2611 and 2057. nih.gov this compound has been noted for its more cohesive ribosomal binding compared to some other macrolides. mdpi.com

Characterization of Bacteriostatic versus Bactericidal Activities

This compound primarily exhibits bacteriostatic activity, meaning it inhibits bacterial multiplication, allowing the host's immune system to clear the infection. patsnap.com However, its activity can vary depending on the specific bacterial strain and the nature of its ribosomal binding. For instance, this compound demonstrated bacteriostatic, but not bactericidal, activity against Staphylococcus aureus strain S704. jst.go.jp Research suggests that this compound's ability to cause bacteriostasis or cell death is dependent on whether it binds reversibly or cohesively to the ribosomes of a given bacterial strain. jst.go.jp

Despite its predominant bacteriostatic nature, this compound has shown bactericidal effects against certain bacterial species. It was found to be bactericidal for streptococci and staphylococci, but not for enterococci. nih.gov In studies involving Bacillus anthracis clinical isolates, this compound at concentrations of 4 × MIC (Minimum Inhibitory Concentration) and above, demonstrated bactericidal activity, though this effect was observed only after 24 hours of incubation, indicating a slow killing rate. oup.com

Table 1: Summary of this compound's Bacteriostatic and Bactericidal Activities

| Bacterial Strain/Group | Activity Type | Specific Observations | Reference |

| Staphylococcus aureus S704 | Bacteriostatic | No bactericidal activity observed. | jst.go.jp |

| Streptococci | Bactericidal | Effective at killing these bacteria. | nih.gov |

| Staphylococci | Bactericidal | Effective at killing these bacteria. | nih.gov |

| Enterococci | Not Bactericidal | No bactericidal activity observed. | nih.gov |

| Bacillus anthracis | Bactericidal (slow) | 3 log10 reduction in viable count after 24 hours at ≥4 × MIC. | oup.com |

Intracellular Accumulation and Targeting of Intracellular Pathogens

This compound possesses the advantageous property of penetrating human cells, which enables it to reach and target intracellular pathogens. patsnap.com Macrolides, as a class, are well-known for their high intracellular penetration capabilities and their tendency to accumulate within phagocytic cells, such as alveolar macrophages and neutrophils. nih.govresearchgate.netjst.go.jp This accumulation allows them to exert bioactivity against bacteria residing inside host cells. nih.govresearchgate.net

Studies using rabbit alveolar macrophages demonstrated that this compound is rapidly and massively accumulated within these cells, achieving intracellular concentrations approximately 120 times higher than extracellular concentrations. This uptake process was found to be temperature-dependent. jst.go.jp The significant intracellular accumulation of this compound suggests its potential effectiveness in treating infectious diseases caused by intracellular pathogens. jst.go.jp

Table 2: Intracellular Accumulation of this compound in Alveolar Macrophages

| Parameter | Value | Reference |

| Intracellular Concentration vs. Extracellular Concentration Ratio | ~120 times higher | jst.go.jp |

| Uptake Rate | Rapid and massive | jst.go.jp |

| Temperature Dependence | Uptake significantly reduced at 4°C compared to 37°C | jst.go.jp |

Post-Antibiotic Effect (PAE) Mechanisms and Significance

The post-antibiotic effect (PAE) refers to the persistent suppression of bacterial growth that continues even after the antibiotic concentration has fallen below the Minimum Inhibitory Concentration (MIC) or has been completely removed from the environment. mdpi.comembopress.org this compound is recognized for exhibiting a prolonged PAE compared to other macrolides. mdpi.com

Antimicrobial Spectrum and in Vitro Efficacy Research

Activity against Gram-Positive Bacterial Species

Rokitamycin has demonstrated considerable in vitro activity against a variety of Gram-positive bacteria, including key respiratory and skin pathogens.

Streptococcus pneumoniae

This compound exhibits potent in vitro activity against Streptococcus pneumoniae, a leading cause of community-acquired pneumonia. Its efficacy is comparable to other macrolides, with studies indicating it can inhibit most isolates at concentrations ranging from less than 0.03 to 0.5 µg/mL. nih.govunimi.it In one study, the minimum inhibitory concentration required to inhibit 90% of isolates (MIC90) for S. pneumoniae was reported as 0.12 µg/mL. oup.com

The activity of this compound is influenced by the mechanism of macrolide resistance present in the pneumococcal strain. For erythromycin-susceptible isolates, this compound demonstrates very low MICs, with MIC50 and MIC90 values typically between ≤0.06 and 0.5 mg/L. researchgate.netnih.gov However, for strains harboring the ermB gene, which confers resistance through ribosomal methylation, the MICs of this compound can vary widely, from 0.39 to over 100 mg/L. oup.com In a study of Japanese pneumococcal isolates carrying the ermB gene on the Tn1545 transposon, the MIC90 for this compound was 1 mg/L. nih.gov

| Strain Type | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Reference |

|---|---|---|---|---|

| General Isolates | <0.03 - 0.5 | - | - | nih.govunimi.it |

| General Isolates | - | - | 0.12 | oup.com |

| Erythromycin-Susceptible | - | ≤0.06 - 0.5 | ≤0.06 - 0.5 | researchgate.netnih.gov |

| ermB positive | 0.39 - >100 | - | - | oup.com |

| ermB positive (on Tn1545) | - | - | 1 | nih.gov |

Staphylococcus aureus

Research identifies this compound as a particularly active macrolide against Staphylococcus aureus. nih.govunimi.it For methicillin-susceptible S. aureus (MSSA) and erythromycin-susceptible isolates, the MIC90 is reported to be 1 µg/mL or less. nih.govunimi.itoup.com In cases of erythromycin-resistant S. aureus, the activity of this compound can be reduced, with one study noting a MIC50 of 2 µg/mL, which was similar to that of a related compound. oup.com

| Strain Type | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

|---|---|---|---|

| General Isolates | - | 1 | nih.govunimi.it |

| Erythromycin-Susceptible | - | ≤1 | oup.com |

| Erythromycin-Resistant | 2 | - | oup.com |

Other Streptococci (e.g., Streptococcus pyogenes)

This compound's in vitro activity against Streptococcus pyogenes (Group A Streptococcus) is generally comparable to that of other macrolide antibiotics. nih.govunimi.it For erythromycin-susceptible strains and those exhibiting the M phenotype of resistance (efflux-mediated), this compound maintains good activity, with MIC50 and MIC90 values reported to be in the range of ≤0.06 to 0.5 mg/L. researchgate.netnih.gov A study focusing on S. pyogenes strains with the M phenotype determined a mean MIC of 0.5 µg/mL for this compound. oup.com This indicates that this compound can be effective against certain erythromycin-resistant phenotypes of S. pyogenes.

| Strain Type | Mean MIC (µg/mL) | MIC50 (mg/L) | MIC90 (mg/L) | Reference |

|---|---|---|---|---|

| Erythromycin-Susceptible & M-phenotype | - | ≤0.06 - 0.5 | ≤0.06 - 0.5 | researchgate.netnih.gov |

| M-phenotype | 0.5 | - | - | oup.com |

Clostridium species and Peptostreptococci

| Organism | MIC50 (mg/L) | MIC90 (mg/L) | Reference |

|---|---|---|---|

| Anaerobic Bacteria (Overall) | 0.5 | 16 | psu.edu |

Activity against Gram-Negative Bacterial Species

While the primary spectrum of this compound is against Gram-positive organisms, it also shows activity against certain Gram-negative cocci.

Moraxella catarrhalis

This compound has shown effective in vitro activity against Moraxella catarrhalis, a common cause of respiratory tract infections. Its potency is considered comparable to that of erythromycin (B1671065). nih.govunimi.it Multiple studies have consistently reported an MIC90 of 0.25 mg/L for this compound against isolates of M. catarrhalis. niph.go.jp Another study found that Moraxella species were inhibited by concentrations of ≤ 0.25 µg/mL. oup.com

| MIC90 (mg/L) | Inhibitory Concentration (µg/mL) | Reference |

|---|---|---|

| 0.25 | - | niph.go.jp |

| - | ≤0.25 | oup.com |

Neisseria gonorrhoeae

Haemophilus influenzae (Comparative Studies)

The in vitro activity of this compound against Haemophilus influenzae has been evaluated in several comparative studies, which generally indicate that it is less potent than erythromycin and other macrolides like azithromycin (B1666446) against this organism. oup.comnih.govnih.gov A multicenter study reported that Haemophilus species were inhibited by this compound at concentrations of 0.5 to 0.65 µg/mL. nih.gov Another study also characterized this compound as being poorly active against Haemophilus. nih.gov In contrast, azithromycin is often cited as the most active macrolide against H. influenzae. nih.gov

**Table 1: Comparative in vitro activity of this compound and other macrolides against *Haemophilus influenzae***

| Antibiotic | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

|---|---|---|---|---|

| This compound | 0.5 - 0.65 | - | - | nih.gov |

| Azithromycin | - | 1 | - | researchgate.net |

| Clarithromycin (B1669154) | - | 4 | - | researchgate.net |

| Erythromycin | - | 8 | - | researchgate.net |

| Josamycin (B1673084) | - | 16 | - | researchgate.net |

| Roxithromycin (B50055) | - | 32 | - | researchgate.net |

Note: Data presented is compiled from various studies and methodologies may differ.

Campylobacter species

This compound has demonstrated significant in vitro activity against Campylobacter species, particularly Campylobacter jejuni. In a study evaluating 147 strains of C. jejuni, the MIC90 of this compound was 1.56 µg/mL. nih.gov Another study involving 100 clinical isolates of C. jejuni found that this compound's antibacterial activity was comparable to erythromycin and clindamycin (B1669177). nih.gov A separate investigation reported a MIC50 of 0.39 µg/mL and a MIC90 of 0.78 µg/mL for this compound against C. jejuni. researchgate.net In comparative analyses, azithromycin and dirithromycin (B1670756) have been shown to be the most active compounds against C. jejuni. nih.gov

**Table 2: In vitro activity of this compound against *Campylobacter jejuni***

| Study | Number of Strains | MIC50 (µg/mL) | MIC90 (µg/mL) |

|---|---|---|---|

| Horiuchi et al., 1991 | 147 | - | 1.56 |

| Miyake et al., 1990 | 100 | - | - |

| Miyake et al. | - | 0.39 | 0.78 |

Note: MIC values can vary based on testing methodology and strain selection.

Activity against Atypical Bacterial Pathogens

This compound has also been evaluated for its efficacy against atypical bacteria, which are common causes of respiratory infections.

Mycoplasma pneumoniae

This compound has shown potent in vitro activity against Mycoplasma pneumoniae. In one study, this compound was found to be the most active among the tested macrolides against 50 strains of M. pneumoniae in L cells, with a MIC90 of 0.007 µg/mL. nih.govnih.gov This was notably lower than the MIC90 for erythromycin (0.03 µg/mL) and josamycin (0.03 µg/mL). nih.gov Another study reported the MICs of this compound that inhibited 75% of the tested strains to be 0.007µg/ml. jst.go.jp

Furthermore, this compound retains activity against macrolide-resistant M. pneumoniae strains. In isolates with the A2063G mutation in the 23S rRNA gene, which confers high-level resistance to 14- and 15-membered macrolides, this compound demonstrated effective MICs ranging from 0.064 to 1 µg/mL. asm.orgnih.gov Specifically, for strains with the A2063G transition, this compound had an effective MIC90 of 0.25 μg/ml. nih.gov

**Table 3: In vitro activity of this compound against *Mycoplasma pneumoniae***

| Study Condition | Number of Strains | MIC90 (µg/mL) |

|---|---|---|

| In L cells | 50 | 0.007 |

| Macrolide-resistant (A2063G) | - | 0.25 |

Note: The efficacy of this compound is particularly noteworthy against strains resistant to other macrolides.

Chlamydia pneumoniae

The in vitro activity of this compound has been assessed against Chlamydia pneumoniae. In a comparative study, telithromycin (B1682012) was found to be twice as active as roxithromycin, azithromycin, and erythromycin A, but less active than clarithromycin against 20 strains of C. pneumoniae. oup.com Macrolides, in general, exhibit excellent in vitro activity against atypical respiratory pathogens like C. pneumoniae. ersnet.org While specific MIC values for this compound against C. pneumoniae were not detailed in the provided search results, its classification as a macrolide suggests it would possess activity against this pathogen, a common target for this class of antibiotics. oup.comnih.gov

Borrelia burgdorferi

In vitro studies have confirmed the efficacy of this compound against Borrelia burgdorferi, the spirochete responsible for Lyme disease. nih.govnih.gov Research has shown that this compound is bactericidal against this pathogen, with the Minimum Bactericidal Concentration (MBC) being equal to its MIC50. nih.gov One study found that this compound had a lower MIC50 than the 14-membered macrolide, erythromycin. nih.gov Its activity was comparable to other newer macrolides like clarithromycin and azithromycin. nih.gov

Activity against Protozoan Parasites

This compound has demonstrated notable in vitro efficacy against Acanthamoeba castellanii, a protozoan parasite responsible for serious human infections. Research indicates that the drug's effect is both dose- and time-dependent, inhibiting the growth of the motile trophozoite form. nih.govnih.gov At concentrations equivalent to the minimal inhibitory concentration (MIC), this compound exhibits amoebistatic properties, meaning it inhibits the growth and replication of the trophozoites. nih.govmdpi.com However, at higher concentrations, it becomes amoebicidal, actively killing the trophozoites, and also demonstrates cysticidal activity, effectively killing the dormant, more resistant cyst forms. nih.govmdpi.com

Studies have explored the synergistic potential of this compound with other compounds. When combined with the phenothiazine (B1677639) compound chlorpromazine (B137089), this compound shows enhanced trophistatic, trophicidal, and cysticidal activities against A. castellanii. mdpi.comencyclopedia.pub This synergistic relationship suggests that combination therapy could be a valuable strategy. mdpi.comencyclopedia.pub Similarly, combining this compound with amphotericin B has been shown to increase the efficacy of both drugs. nih.govnih.gov

Furthermore, research has shown that low concentrations of this compound, both alone and in combination with chlorpromazine, can effectively block the cytopathic effect of A. castellanii trophozoites on human corneal cells in vitro. nih.govnih.gov This finding is particularly significant given the parasite's role in causing Acanthamoeba keratitis. The ability to inhibit excystment, the process of a cyst transforming back into a trophozoite, is crucial for treatment. Subinhibitory doses of this compound have been observed to cause partial excystment, while a combination with chlorpromazine can lead to complete inhibition of this process. researchgate.net

**Table 1: In Vitro Activity of this compound against *Acanthamoeba castellanii***

| Activity Type | Observation | Concentration | Reference |

|---|---|---|---|

| Trophostatic | Inhibits trophozoite growth | At MIC | nih.govmdpi.com |

| Trophocidal | Kills trophozoites | Higher than MIC | nih.govmdpi.com |

| Cysticidal | Kills cysts | Higher than MIC | nih.govmdpi.com |

| Synergistic Activity | Enhanced trophistatic, trophicidal, and cysticidal effects | In combination with Chlorpromazine | mdpi.comencyclopedia.pub |

| Inhibition of Cytopathic Effect | Blocks damage to human corneal cells | Low doses | nih.govnih.gov |

| Inhibition of Excystment | Partial inhibition alone, complete with Chlorpromazine | Subinhibitory doses | researchgate.net |

This compound has been identified as a potent agent against Naegleria fowleri, the causative agent of the fatal disease Primary Amebic Meningoencephalitis (PAM). mdpi.comwho.int In vitro studies have demonstrated its effectiveness in inhibiting the growth of N. fowleri trophozoites. who.int

One study reported that this compound completely inhibited the growth of the amoeba at a concentration of 6.25 µg/mL. mdpi.com This highlighted its superior in vitro amoebicidal activity compared to several other antibiotics like clarithromycin and erythromycin, which showed no amoebicidal effects in the same study. mdpi.com Another study confirmed a minimal inhibitory concentration (MIC) of 6.25 µg/mL for this compound against N. fowleri trophozoites after two days of treatment. nih.gov

The therapeutic potential of this compound has also been evaluated in animal models of PAM. In an experimental meningoencephalitis model in mice infected with N. fowleri, treatment with this compound resulted in a survival rate of 80% over one month. who.intnih.gov This was a significant improvement compared to untreated control mice and mice treated with roxithromycin (25% survival). who.intnih.gov These findings suggest that this compound is a promising candidate for the treatment of this devastating infection. nih.govnih.gov

**Table 2: Efficacy of this compound against *Naegleria fowleri***

| Study Type | Parameter | Result | Reference |

|---|---|---|---|

| In Vitro | Growth Inhibition | 100% inhibition at 6.25 µg/mL | mdpi.com |

| In Vitro | Minimal Inhibitory Concentration (MIC) | 6.25 µg/mL on Day 2 | nih.gov |

| In Vivo (Mouse Model) | Survival Rate | 80% over 1 month | who.intnih.gov |

| In Vivo (Mouse Model) | Mean Time to Death | 16.8 days (vs. 11.2 days for control) | nih.gov |

Minimal Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC) Determinations

The Minimal Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period. litfl.comlibretexts.org The Minimal Bactericidal Concentration (MBC) is the lowest concentration of that agent required to kill 99.9% of the initial bacterial inoculum. creative-diagnostics.comwikipedia.org The determination of these values is critical for assessing the potency of an antibiotic like this compound.

Standardized methods, such as those established by the Clinical and Laboratory Standards Institute (CLSI), are crucial for ensuring the reproducibility and comparability of MIC and MBC data. qlaboratories.com The most common methods are broth dilution and agar (B569324) dilution. qlaboratories.com In the broth dilution method, serial dilutions of the antibiotic are prepared in a liquid growth medium. nelsonlabs.com These are then inoculated with a standardized suspension of the test microorganism. oup.com After incubation, the tubes or microplate wells are visually inspected for turbidity; the lowest concentration without visible growth is the MIC. nelsonlabs.comoup.com

To determine the MBC, an aliquot from the clear tubes (at and above the MIC) is subcultured onto an antibiotic-free agar medium. bmglabtech.commicrochemlab.com After further incubation, the concentration of the antibiotic that results in a 99.9% reduction in colony-forming units (CFU) compared to the original inoculum is identified as the MBC. wikipedia.orgmicrochemlab.com It is generally considered that an antimicrobial agent is bactericidal if the MBC is no more than four times the MIC. wikipedia.orgmicrobe-investigations.com

Several factors can influence the outcome of MIC/MBC assays, including the preparation of the inoculum, the incubation time and temperature, and the composition of the growth medium. litfl.commicrochemlab.com For example, prolonged incubation can sometimes lead to an apparent increase in the MIC. litfl.com Therefore, strict adherence to standardized protocols is essential for accurate and reliable results. qlaboratories.com

The in vitro activity of this compound has been extensively compared to that of other macrolide antibiotics against a wide range of bacterial pathogens. These studies help to position this compound within the broader class of macrolides.

Against strains of Mycoplasma pneumoniae, this compound was found to be the most active among the tested macrolides, with a MIC90 (the concentration required to inhibit 90% of isolates) of 0.007 µg/mL. nih.gov This was lower than the MIC90 values for erythromycin (0.03 µg/mL) and josamycin (0.03 µg/mL). nih.gov

In studies against Gram-positive cocci, this compound demonstrated activity comparable to other macrolides against streptococci and Streptococcus pneumoniae, inhibiting most strains at concentrations from <0.03 to 0.5 µg/mL. nih.gov Notably, it was the most active macrolide against Staphylococcus aureus, with a MIC90 of 1 µg/mL. nih.gov Against macrolide-resistant staphylococci and streptococci with inducible resistance, this compound retained inhibitory activity, though constitutively resistant strains were also resistant to this compound. nih.gov

When tested against enteritis-causing bacteria, the MIC90 of this compound against Campylobacter jejuni was 1.56 µg/mL. nih.gov In a comparative study against Helicobacter pylori, the order of MIC activity was determined to be clarithromycin > amoxicillin (B794) > this compound > erythromycin. researchgate.net

Fewer isolates of Staphylococcus have shown strong resistance to 16-membered ring macrolides like this compound compared to 14-membered ring macrolides. nih.gov For example, cross-resistance between acetylmidecamycin and this compound in Staphylococcus isolates was 53.3%, which is lower than the cross-resistance observed among other 16-membered ring macrolides. nih.gov

Table 3: Comparative MIC90 Values of this compound and Other Macrolides

| Organism | This compound (µg/mL) | Erythromycin (µg/mL) | Josamycin (µg/mL) | Clarithromycin (µg/mL) | Reference |

|---|---|---|---|---|---|

| Mycoplasma pneumoniae | 0.007 | 0.03 | 0.03 | - | nih.gov |

| Staphylococcus aureus | 1 | >1 (not specified) | >1 (not specified) | >1 (not specified) | nih.gov |

| Campylobacter jejuni | 1.56 | >1.56 (not specified) | >1.56 (not specified) | - | nih.gov |

| Streptococcus pneumoniae | 0.5 | ~0.5 (comparable) | ~0.5 (comparable) | ~0.5 (comparable) | nih.gov |

Mechanisms of Antimicrobial Resistance to Rokitamycin

Elucidation of Resistance Phenotypes

Bacterial resistance to macrolides, lincosamides, and streptogramin B (MLS_B) can manifest as different phenotypes: constitutive MLS_B (cMLS_B), inducible MLS_B (iMLS_B), and the M phenotype. nih.govnih.govctdbase.org Rokitamycin demonstrates activity against strains that possess inducible erm genes or the mef(A) efflux gene. wikipedia.orgmitoproteome.org

Inducible erm (erythromycin ribosome methylase) genes encode enzymes that modify the ribosomal target site, specifically methylating an adenine (B156593) residue in the 23S rRNA. This methylation reduces the binding affinity of macrolides to the ribosome, conferring resistance. nih.govguidetopharmacology.org Common erm genes associated with macrolide resistance include erm(A), erm(B) (also known as erm(AM)), erm(C), and erm(TR). nih.govnih.govguidetopharmacology.orguni.lunih.gov The expression of inducible resistance mediated by erm genes often requires a longer incubation time in the presence of an inducing macrolide, such as erythromycin (B1671065) or azithromycin (B1666446), for resistance to become apparent.

This compound's susceptibility profile differs from that of 14- and 15-membered macrolides in strains expressing inducible erm genes. While 14- and 15-membered macrolides may induce resistance, 16-membered macrolides like this compound can remain active against such strains, or show resistance only after induction. wikipedia.orgmitoproteome.orgnih.gov For instance, in Streptococcus pneumoniae isolates with the cMLS phenotype (carrying the erm(AM) determinant), some strains initially susceptible or intermediately susceptible to this compound without induction became resistant after exposure to erythromycin, indicating an inducible macrolide-lincosamide-streptogramin (iMcLS) phenotype. nih.gov

The mef(A) gene, or its variant mef(E), encodes a macrolide efflux pump, which actively expels macrolide antibiotics from the bacterial cell. nih.govnih.govnih.gov This efflux mechanism leads to the "M phenotype" of resistance, characterized by resistance to 14- and 15-membered ring macrolides (like erythromycin and azithromycin) but continued susceptibility to 16-membered ring macrolides, lincosamides, and streptogramin B. mitoproteome.orgnih.govnih.gov The ability of this compound to remain effective against bacteria harboring mef genes highlights a key difference in its resistance profile compared to smaller macrolides. nih.gov

Constitutive MLS_B resistance occurs when erm genes are continuously expressed without the need for an inducing agent. nih.govctdbase.orgguidetopharmacology.orgnih.gov This constitutive expression can arise from genetic alterations such as deletions, duplications, insertions, or point mutations within the regulatory regions upstream of the erm gene. These mutations can make the ribosome binding site and the start codon for the methylase enzyme more accessible to ribosomes, leading to continuous production of the methylase. guidetopharmacology.orgnih.gov Strains exhibiting constitutive MLS_B resistance are typically resistant to all macrolides, lincosamides, and streptogramin B antibiotics, including this compound. nih.gov

Comparative Resistance Profiles with 14- and 15-Membered Ring Macrolides

Resistance to 16-membered macrolides like this compound cannot be reliably predicted based solely on known resistance to 14- or 15-membered macrolides such as erythromycin or clarithromycin (B1669154). wikipedia.orgmitoproteome.org This is due to the existence of Gram-positive coccal strains that are resistant to 14- and 15-membered ring macrolides but remain susceptible to 16-membered ring macrolides. wikipedia.orgmitoproteome.orgnih.govnih.gov

A study on erythromycin-resistant Streptococcus pneumoniae isolates demonstrated distinct susceptibility patterns. While strains with the M phenotype (efflux-mediated) showed homogeneous susceptibility to this compound, strains with the cMLS phenotype exhibited heterogeneous patterns. Some cMLS strains were resistant to this compound without induction, while others showed intermediate susceptibility that converted to resistance upon induction with erythromycin. nih.gov

The following table summarizes typical minimum inhibitory concentration (MIC) patterns for this compound and other macrolides against different resistance phenotypes in Streptococcus pneumoniae isolates:

| Phenotype | Resistance Mechanism | Erythromycin MIC (µg/ml) | Azithromycin MIC (µg/ml) | Josamycin (B1673084) MIC (µg/ml) | This compound MIC (µg/ml) |

| M | mef(E) efflux | ≥128 nih.gov | ≥128 nih.gov | ≤0.06 - 0.5 nih.gov | ≤0.06 - 0.5 nih.gov |

| cMLS | erm(AM) (constitutive) | ≥128 nih.gov | ≥128 nih.gov | 16 to >128 nih.gov | ≥4 nih.gov |

| iMcLS | erm(AM) (inducible) | ≥128 nih.gov | ≥128 nih.gov | 16 to >128 (after induction) nih.gov | 4 to >128 (after induction) nih.gov |

| iMLS | erm (inducible) | Resistant | Resistant | ≤1 (without induction) | ≤1 (without induction) |

| Constitutive | erm (constitutive) | Resistant | Resistant | Resistant | Resistant |

Note: MIC values are approximate ranges derived from various studies and may vary depending on the specific bacterial strain and experimental conditions. Inducible resistance typically requires pre-exposure to an inducing macrolide for full expression.

Mechanisms of Inactivation by Specific Pathogens (e.g., Nocardia species)

Pathogenic Nocardia species have been shown to inactivate macrolide antibiotics, including this compound, erythromycin, and midecamycin. nih.gov These bacteria exhibit species-specific drug resistance patterns, and the resistance often stems from the enzymatic modification and inactivation of the macrolides. nih.gov The inactivation mechanisms observed in Nocardia species can include phosphorylation, glycosylation, reduction, and deacylation, or a combination thereof. nih.gov

Phosphorylation is a significant mechanism of macrolide inactivation by pathogenic Nocardia species. nih.gov This process involves the addition of a phosphate (B84403) group to the macrolide molecule, rendering it inactive. For this compound, this can result in the formation of metabolites such as 2'-O-phosphoryl-rokitamycin. nih.gov This enzymatic modification prevents the antibiotic from effectively binding to its target ribosomes, thereby conferring resistance to the bacterial strain. nih.gov

Glycosylation-Mediated Inactivation

Glycosylation is a significant mechanism by which certain pathogenic bacteria, particularly Nocardia species, inactivate macrolide antibiotics such as this compound, erythromycin, and midecamycin. asm.orgasm.orgcapes.gov.brnih.gov This enzymatic modification is carried out by glycosyltransferases (GTs) and typically involves the addition of sugar moieties to the antibiotic molecule. nih.gov Specifically, the glycosylation often occurs at the 2'-OH group of the macrolide structure, leading to structural alterations that impair the antibiotic's ability to bind to its ribosomal target and exert its antimicrobial effect. asm.org Research indicates that various glycosylation patterns, not solely glucosylation, can lead to the inactivation of macrolides, providing diverse mechanisms of resistance. nih.govresearchgate.net

Reduction and Deacylation Processes

In addition to glycosylation, pathogenic Nocardia species can also inactivate this compound through reduction and deacylation processes. asm.orgasm.orgcapes.gov.brnih.gov The reduction mechanism involves the modification of the formyl group, which is commonly attached to the 17-position of the aglycone in 16-membered macrolides like this compound. This chemical reduction leads to the inactivation of the antibiotic. asm.org Deacylation, another enzyme-mediated structural modification, also contributes to the inactivation of macrolides. asm.orgnih.gov These enzymatic modifications, whether through glycosylation, reduction, or deacylation, individually or in combination, contribute to the varied susceptibility profiles observed among different Nocardia species. asm.orgasm.orgcapes.gov.brnih.gov

Methodologies for Identifying Resistance Phenotypes

Identifying macrolide resistance phenotypes is critical for effective treatment, especially given the differing susceptibility patterns of 16-membered macrolides like this compound compared to 14- or 15-membered macrolides. tandfonline.com Traditional methods for detecting antimicrobial resistance (AMR) include phenotypic tests such as disk diffusion and Minimum Inhibitory Concentration (MIC) assays. reactgroup.orgfrontiersin.org

Disk Diffusion Assays (Two- or Three-Disk Method)

Disk diffusion assays, particularly the two- or three-disk methods, are widely used and recommended for identifying macrolide resistance phenotypes. tandfonline.com These assays are crucial because automated susceptibility tests based solely on erythromycin or clarithromycin may not accurately predict resistance to 16-membered macrolides like this compound. tandfonline.com

A triple-disk diffusion test, employing disks of erythromycin, clindamycin (B1669177), and this compound, allows for the differentiation of various macrolide-lincosamide-streptogramin B (MLS) resistance phenotypes. nih.govresearchgate.net This method can distinguish between:

M phenotype : Strains with this phenotype are typically resistant to 14- and 15-membered macrolides but remain susceptible to 16-membered macrolides such as this compound and josamycin. researchgate.netoup.com

Inducible MLS (iMLS) resistance : Characterized by susceptibility to clindamycin without induction, which turns to high-level resistance after induction. In Streptococcus pneumoniae, inducible resistance can be detected by a "D-shaped" zone of inhibition around the this compound disc, caused by the inductive effect of 14-membered macrolides like erythromycin or oleandomycin. nih.govoup.comasm.org

Constitutive MLS (cMLS) resistance : These strains are highly resistant to macrolides and clindamycin, and typically show a non-'D'-shaped zone of inhibition around the this compound disc. nih.govoup.comasm.org

For instance, studies on Streptococcus pneumoniae have shown that this compound can effectively distinguish between ermB and mefE gene-carrying strains using disk diffusion. oup.com The Epsilometer test (E-test) is another quantitative technique that measures bacterial susceptibility and Minimal Inhibitory Concentrations (MICs), providing more precise data than qualitative disk diffusion methods. frontiersin.orgnih.gov

Table 1: Phenotypic Differentiation of Macrolide Resistance using Disk Diffusion (Example for S. pneumoniae)

| Phenotype | Erythromycin Zone | Clindamycin Zone | This compound Zone | Associated Genes (Common) | Susceptibility to 16-membered Macrolides (e.g., this compound) |

| M | Resistant | Susceptible | Susceptible | mefA, mefE | Susceptible researchgate.netoup.com |

| iMLS | Resistant | Inducible | D-shaped | ermB, ermA | Susceptible without induction, resistant after induction nih.govoup.comasm.org |

| cMLS | Resistant | Resistant | Non-D-shaped | ermB, ermA | Resistant nih.govoup.comasm.org |

Molecular Detection of Resistance Genes

Molecular methods, such as Polymerase Chain Reaction (PCR) and sequencing, offer precise and rapid detection of antimicrobial resistance genes (ARGs) associated with macrolide resistance. frontiersin.orgnih.gov These methods can identify the specific genetic determinants underlying resistance phenotypes.

Key genes associated with macrolide resistance include:

erm genes (e.g., ermA, ermB, ermC, ermF, ermY) : These genes encode ribosomal methylases that modify the 23S rRNA, thereby reducing the macrolide's ability to bind to the bacterial ribosome. nih.govd-nb.inforesearchgate.netmdpi.comnih.gov The ermB gene, for example, is a prevalent determinant of macrolide resistance in Streptococcus pneumoniae. nih.govresearchgate.net

mef genes (e.g., mefA, mefE, mefG) : These genes encode macrolide-specific efflux pumps that actively transport the antibiotic out of the bacterial cell, reducing its intracellular concentration to sub-toxic levels. nih.govd-nb.inforesearchgate.netnih.govopenmicrobiologyjournal.com Strains carrying mefE typically show an intermediate level of resistance to 14-membered macrolides but remain susceptible to 16-membered macrolides like this compound and josamycin. oup.com

msr genes (e.g., msrA, msrB) : Similar to mef genes, msr genes also encode efflux pumps contributing to macrolide and streptogramin B resistance. d-nb.inforesearchgate.netmdpi.com

This compound's activity is specifically affected by bacterial strains that harbor inducible erm genes or the efflux gene mef(A). tandfonline.com The detection of these genes provides crucial insights into the underlying mechanisms of resistance and can guide treatment decisions.

Impact of Resistance on Clinical Efficacy and Treatment Outcomes

The development of antimicrobial resistance significantly impacts the clinical efficacy and treatment outcomes of this compound. A critical aspect of macrolide resistance is that resistance to 16-membered macrolides, such as this compound, cannot be reliably predicted solely based on observed resistance to 14- or 15-membered macrolides (e.g., erythromycin or clarithromycin). tandfonline.com This is because certain Gram-positive coccal strains may exhibit resistance to erythromycin but remain susceptible to 16-membered macrolides. tandfonline.com

Therefore, a thorough understanding of the bacterial resistance phenotype is paramount for determining the appropriate course of treatment. tandfonline.com Implementing procedures for identifying these phenotypes, such as the two- or three-disk assay, can help optimize the use of macrolides, provide valuable data on the local prevalence of erythromycin-resistant phenotypes, and enable the effective treatment of infections caused by specific types of erythromycin-resistant pathogens. tandfonline.com To ensure the complete eradication of infection and to prevent the emergence of further resistant bacterial strains, it is essential for patients to complete the entire prescribed course of this compound, even if symptoms improve. patsnap.com

Pharmacokinetic and Pharmacodynamic Research of Rokitamycin

Absorption and Distribution Studies

Rokitamycin, a 16-membered ring macrolide antibiotic, is characterized by its rapid absorption following oral administration. asm.org Clinical studies in healthy volunteers have demonstrated that this compound is absorbed relatively quickly, with the time to reach maximum plasma concentration (Tmax) occurring at approximately 30 minutes after ingestion. researchgate.net The peak plasma concentration (Cmax) and the area under the concentration-time curve (AUC) show a dose-dependent relationship. researchgate.net For instance, single oral doses of 200 mg, 400 mg, 600 mg, and 1,200 mg resulted in Cmax values of 0.35, 0.73, 1.60, and 2.94 µg/ml, respectively. researchgate.net The corresponding AUC values were 0.53, 1.68, 3.02, and 6.63 µg·hr/ml. researchgate.net The absorption of this compound is notable because it can be effectively absorbed even in conditions of low gastric acid. oup.com This efficient absorption from the gastrointestinal tract contributes to its systemic availability. unil.ch

| Dose (mg) | Cmax (µg/ml) | AUC (µg·hr/ml) |

| 200 | 0.35 | 0.53 |

| 400 | 0.73 | 1.68 |

| 600 | 1.60 | 3.02 |

| 1200 | 2.94 | 6.63 |

A significant pharmacokinetic advantage of this compound is its excellent penetration into various body tissues, where it often achieves concentrations markedly higher than in the plasma. asm.org This is particularly true for lung tissue, which is a key target for treating respiratory infections. asm.org Studies have shown that macrolides, in general, have mean bone-to-serum concentration ratios commonly between 0.3 and 1.2. researchgate.net For macrolides like this compound, the ability to concentrate in tissues such as the lungs contributes to their efficacy. asm.orgnih.gov

Research on bone penetration has also been conducted, which is crucial for the management of bone infections. While specific ratios for this compound were not detailed in the provided search results, macrolides as a class demonstrate better bone penetration than beta-lactams. researchgate.net The ability of an antibiotic to reach effective concentrations at the site of infection in bone is a critical factor for therapeutic success. monash.edu

The blood-brain barrier (BBB) is a highly selective barrier that restricts the passage of many substances, including antibiotics, into the central nervous system (CNS). medtechbcn.com The ability of a drug to cross the BBB is a critical factor in its potential to treat CNS infections. medtechbcn.commdpi.com While specific studies solely focused on this compound's BBB permeability were not found in the search results, research on macrolides, in general, suggests limited penetration into the CNS under normal conditions. In a study on the treatment of experimental meningoencephalitis caused by Naegleria fowleri in mice, this compound showed significant in vivo therapeutic efficacy, with a survival rate of 80%. researchgate.net This suggests that under certain inflammatory conditions of the CNS, the permeability of the BBB might be increased, allowing for some level of drug entry. However, without direct evidence of its ability to cross an intact BBB, its use for primary CNS infections is not established.

The extent to which a drug binds to plasma proteins is a crucial determinant of its distribution and pharmacological activity. wikipedia.org Only the unbound, or free, fraction of a drug can diffuse through membranes to exert its therapeutic effects. wikipedia.orgsygnaturediscovery.com this compound exhibits a degree of plasma protein binding, which influences its distribution throughout the body. While the precise percentage of this compound's plasma protein binding was not specified in the provided search results, it is understood that this binding is a reversible process. wikipedia.org A lower extent of protein binding generally correlates with a larger volume of distribution and higher tissue concentrations. The significant tissue penetration observed with this compound suggests that a sufficient fraction of the drug remains unbound in the plasma, allowing it to distribute effectively to sites of infection. asm.org

Metabolism Pathways and Enzyme Identification

The biotransformation of this compound is a key aspect of its pharmacology. In the body, this compound is metabolized into several compounds, with one of the major pathways being the formation of Leucomycin (B7888351) A7 (LMA7). oup.comnih.gov This conversion occurs through a process that is NADPH-independent. oup.comnih.gov In vitro studies using human and rat liver microsomes have been conducted to identify the enzymes responsible for this metabolic step. oup.comnih.gov

Research has concluded that the formation of LMA7 from this compound is primarily catalyzed by an esterase enzyme, possibly cholinesterase (EC 3.1.1.8), and not by cytochrome P-450 (CYP) enzymes. oup.comnih.govnih.govoup.com This was determined through experiments showing that the reaction was not inhibited by specific inhibitors or substrates of CYP isoforms, nor by anti-rat NADPH cytochrome P-450 reductase serum. oup.comnih.gov Conversely, esterase inhibitors such as bis-nitro-phenylphosphate and physostigmine (B191203) significantly inhibited the formation of LMA7. oup.comnih.gov In plasma at 30 minutes post-administration, LMA7 was found to be a significant component of the metabolites. researchgate.net

| Metabolic Process | Enzyme Family | Specific Enzyme (putative) | Key Metabolite |

| Deacylation of this compound | Esterase | Cholinesterase (EC 3.1.1.8) | Leucomycin A7 (LMA7) |

Formation of Leucomycin V (LMV)

The metabolism of this compound involves multiple steps, a key one being the eventual formation of Leucomycin V (LMV). In vitro studies using human liver microsomes have identified two major metabolic pathways for this compound. nih.gov The first is the conversion of this compound into Leucomycin A7 (LMA7). nih.govnih.gov Subsequently, LMA7 is further metabolized to form Leucomycin V (LMV). nih.govebi.ac.uk

Research indicates that the rate of formation of LMA7 from this compound is significantly higher than the rate of formation of LMV from LMA7. nih.govebi.ac.uk In studies with human liver microsomes, the mean Vmax (maximum reaction velocity) and Vmax/Km (intrinsic clearance) for the creation of LMA7 were found to be substantially greater than those for the formation of LMV. nih.gov In urine samples from patients, LMV and LMA7 were found to be the major metabolic products, constituting almost 90% of all related compounds excreted. ebi.ac.uk

Role of Esterase Enzymes (e.g., Cholinesterase)

The metabolic conversion of this compound is primarily facilitated by esterase enzymes. nih.govoup.com These enzymes function by hydrolyzing ester bonds. scielo.br In vitro studies with both rat and human liver microsomes have concluded that the formation of Leucomycin A7 (LMA7) from this compound, as well as the subsequent formation of Leucomycin V (LMV) from LMA7, is catalyzed mainly by an esterase, with evidence pointing specifically towards cholinesterase (EC 3.1.1.8). nih.govnih.govoup.com

The critical role of these enzymes is highlighted by inhibition studies. The application of esterase inhibitors, such as bis-nitrophenylphosphate and physostigmine (at 100 μM), resulted in a greater than 85% inhibition of the formation of both LMA7 and LMV in human liver microsomes. nih.gov Similarly, in rat liver microsomes, inhibitors like bis-nitrophenylphosphate, physostigmine, and metrifonate (B1681377) inhibited the formation of LMA7 by more than 60%. nih.govoup.com Conversely, substrates for carboxylesterase (EC 3.1.1.1) did not produce any significant inhibition, further specifying the type of esterase involved. nih.gov

NADPH-Dependency Analysis of Metabolic Pathways

A key characteristic of this compound's metabolism is its independence from the NADPH-cytochrome P-450 (CYP) system. nih.govoup.com In vitro studies have consistently demonstrated that the formation of both Leucomycin A7 (LMA7) and Leucomycin V (LMV) is NADPH-independent. nih.govnih.govebi.ac.uk

Experiments using both rat and human liver microsomes showed that the metabolic reactions proceeded without the need for an NADPH-generating system. nih.govoup.com Furthermore, the addition of substances that inhibit the CYP pathway, such as anti-rat NADPH cytochrome P-450 reductase serum or cimetidine, did not inhibit the formation of LMA7. oup.comoup.com This indicates that cytochrome P-450 enzymes are not the primary catalysts for the main metabolic pathways of this compound. nih.govoup.com This contrasts with some other macrolide antibiotics which are known to interact with and inhibit CYP3A4 enzymes. nih.govoup.com While this compound has been shown to be a weak inhibitor of CYP3A-catalyzed reactions in some studies, its primary metabolism is not dependent on this system. nih.govoup.comoup.com

Table 1: Kinetic Parameters of this compound Metabolism in Liver Microsomes

| Metabolic Step | Species | Parameter | Value | Source |

|---|---|---|---|---|

| This compound → Leucomycin A7 | Rat | Km | 47 ± 13 μM | nih.govoup.com |

| Vmax | 390 ± 56 nmol min-1 (mg protein)-1 | nih.govoup.com | ||

| Vmax/Km | 8.6 ± 1.6 mL min-1 (mg protein)-1 | nih.govoup.com | ||

| This compound → Leucomycin A7 | Human | Vmax/Km | Significantly greater than LMA7 → LMV | nih.gov |

| Leucomycin A7 → Leucomycin V | Human | Vmax/Km | Significantly less than RKM → LMA7 | nih.gov |

Elimination and Excretion Profiles

The elimination of this compound and its metabolites from the body occurs through both renal and biliary pathways. nih.gov The primary route of excretion is via the feces, which suggests that biliary excretion is the dominant pathway. nih.gov

Urinary Excretion Rates and Routes

A smaller portion of this compound is excreted through the urinary system. In healthy adult volunteers, urinary excretion was found to be dose-dependent, with recovery rates of 1.08%, 1.72%, and 2.06% for oral doses of 200 mg, 400 mg, and 600 mg, respectively. researchgate.net Studies in children showed a 0-6 hour urinary recovery rate of 1.41% after a 10 mg/kg dose. nih.gov

Animal studies provide further insight. In dogs, following a single oral dose, 12.8% of the radioactivity from labeled this compound was recovered in the urine over 72 hours. nih.gov After intravenous administration, the urinary excretion increased to 19.4% over the same period. nih.gov

Biliary Excretion and Enterohepatic Recirculation

Biliary excretion is the major elimination pathway for this compound. nih.gov This process involves the transport of the drug or its metabolites from the liver into the bile, which is then released into the intestinal tract. researchgate.net In studies with dogs whose bile ducts were cannulated, 48.3% of an intraduodenal dose was excreted in the bile within 24 hours. nih.gov The total recovery from feces in intact dogs was 82.6% after 72 hours, confirming the significance of the biliary route. nih.gov

Once excreted into the intestine via bile, a drug can be reabsorbed back into the bloodstream, a process known as enterohepatic recirculation. researchgate.netresearchgate.net This cycling can prolong the drug's presence and pharmacological effect in the body and is often associated with multiple peaks in plasma concentration-time profiles. researchgate.netunc.edu The extensive biliary excretion of this compound suggests the potential for enterohepatic recirculation, although specific studies quantifying this effect for this compound were not detailed in the reviewed sources.

Table 2: Excretion of this compound in Various Studies

| Species | Route of Administration | Excretion Pathway | Percentage of Dose Excreted | Time Frame | Source |

|---|---|---|---|---|---|

| Human (Adult) | Oral (200 mg) | Urine | 1.08% | Not Specified | researchgate.net |

| Human (Adult) | Oral (400 mg) | Urine | 1.72% | Not Specified | researchgate.net |

| Human (Adult) | Oral (600 mg) | Urine | 2.06% | Not Specified | researchgate.net |

| Human (Child) | Oral (10 mg/kg) | Urine | 1.41% | 6 Hours | nih.gov |

| Dog | Oral | Urine | 12.8% | 72 Hours | nih.gov |

| Feces | 82.6% | ||||

| Intravenous | Urine | 19.4% | 72 Hours | nih.gov | |

| Intraduodenal | Bile | 48.3% | 24 Hours | nih.gov |

Population Pharmacokinetics and Variability Studies

Population pharmacokinetics analyzes the sources and correlates of variability in drug concentrations among individuals. europa.eu For this compound, studies have noted significant interindividual variation in pharmacokinetic parameters. jst.go.jp For instance, a study in children highlighted a "large individual variation" in blood concentrations. jst.go.jp However, another study in healthy volunteers suggested that a specific buffer formulation could lead to low interindividual variation. researchgate.netnih.gov

A significant factor influencing drug pharmacokinetics is organ function, particularly liver function, as the liver is a primary site for metabolism and excretion. europa.eu Studies in patients with liver cirrhosis have shown that the pharmacokinetics of macrolide antibiotics can be altered. nih.gov For the related macrolide azithromycin (B1666446), pharmacokinetic parameters in patients with mild to moderate liver cirrhosis did not differ consistently from healthy volunteers. nih.gov Another macrolide, roxithromycin (B50055), also showed no increase in serum half-life in patients with impaired hepatic capacity. ankemdernegi.org.tr While specific population pharmacokinetic models for this compound in hepatically impaired patients were not available in the search results, the European Medicines Agency (EMA) notes that a population pharmacokinetic approach can be a useful tool to assess the impact of hepatic disease on a drug's pharmacokinetics. europa.eu

Pediatric Population Pharmacokinetics

The study of how drugs are processed by the bodies of children is critical for effective treatment. Research into the pharmacokinetics of this compound in the pediatric population reveals characteristics that are distinct from those in adults.

Clinical and pharmacokinetic evaluations of this compound dry syrup have been conducted in children to understand its absorption, distribution, metabolism, and excretion. googleapis.comnih.govracgp.org.au Studies involving children aged from approximately 6 to 12 years show that the drug's plasma concentration is dose-dependent. googleapis.comCurrent time information in Orlando, FL, US. For instance, after oral administration, peak plasma concentrations (Cmax) were observed to be higher in children receiving a 10 mg/kg dose compared to those receiving a 5 mg/kg dose. googleapis.com The time to reach this peak concentration (Tmax) was generally observed around 30 minutes post-administration. googleapis.com

A notable characteristic of this compound in children is the large individual variation in blood concentrations achieved. nih.govresearchgate.net Despite this variability, pharmacokinetic observations suggest that this compound may achieve higher blood concentrations than some older macrolide antibiotics. nih.govresearchgate.net The urinary excretion of this compound is relatively low, with studies showing that only a small percentage of the administered dose is excreted in the urine within the first few hours after administration. googleapis.com This portion also appears to be dose-dependent. googleapis.com

The following table summarizes key pharmacokinetic parameters of this compound observed in pediatric patients from a clinical study.

Table 1: Pharmacokinetic Parameters of this compound in Pediatric Patients

| Parameter | Dose: 5 mg/kg | Dose: 10 mg/kg |

|---|---|---|

| Peak Plasma Concentration (Cmax) | 0.14 - 0.16 µg/mL | 0.32 - 1.02 µg/mL |

| Urinary Excretion (within 6 hours) | 0.49% - 1.03% | 1.16% - 1.30% |

Data sourced from a study in children aged 8 to 12 years. googleapis.com

These findings underscore the unique pharmacokinetic profile of this compound in children, highlighting dose-proportional exposure and significant inter-individual differences. googleapis.comresearchgate.net

Pharmacokinetics in Specific Patient Populations (e.g., Liver Cirrhosis)

The liver is a primary site for the metabolism of many drugs, and its dysfunction can significantly alter a drug's pharmacokinetic profile. europa.eupharmaceutical-journal.com In patients with liver cirrhosis, several physiological changes can occur, including reduced hepatic blood flow, decreased first-pass metabolism (the initial metabolism in the liver after oral administration), and reduced synthesis of plasma proteins like albumin, which can affect drug binding. europa.euresearchgate.netnih.gov These factors can lead to increased bioavailability and reduced clearance of drugs that are extensively metabolized by the liver, potentially requiring dose adjustments. researchgate.netresearchgate.net

However, specific studies on this compound in patients with liver disease have yielded particular insights. Research was conducted to evaluate the pharmacokinetics of this compound in patients with compensated liver cirrhosis compared to healthy individuals. nih.gov The investigation involved administering both single and repeated oral doses. nih.gov

The results from this research indicated that the pharmacokinetic profile of this compound was not significantly impaired in patients with compensated liver cirrhosis. nih.gov Furthermore, the study found that after repeated administration, the drug did not accumulate in these patients. nih.gov Based on these findings, it was concluded that a dosage adjustment for this compound is not necessary for patients with compensated liver cirrhosis. nih.gov This suggests that the hepatic metabolism of this compound may not be substantially affected by the degree of liver impairment present in this patient group.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling for Efficacy Prediction

Pharmacokinetic/Pharmacodynamic (PK/PD) modeling is a crucial tool in modern drug development and clinical use, serving to establish a mathematical relationship between drug exposure (pharmacokinetics) and its therapeutic effect (pharmacodynamics). nih.govscribd.com For antimicrobial agents like this compound, PK/PD modeling is used to predict efficacy, optimize dosing regimens, and minimize the emergence of resistance. pharmaceutical-journal.comscribd.com

The efficacy of an antibiotic is often linked to one of three main PK/PD indices:

fCmax/MIC: The ratio of the free (unbound) peak plasma concentration to the Minimum Inhibitory Concentration (MIC) of the pathogen.

fT>MIC: The percentage of the dosing interval during which the free drug concentration remains above the MIC.

fAUC24/MIC: The ratio of the area under the free drug concentration-time curve over 24 hours to the MIC. nih.govsfdiabete.org

Macrolide antibiotics, the class to which this compound belongs, are generally considered to exhibit concentration-dependent killing with their efficacy best correlated with the fAUC24/MIC ratio. researchgate.net

PK/PD models are developed by integrating data from various sources. In vitro experiments, such as time-kill curve studies, provide data on the rate and extent of bacterial killing at different antibiotic concentrations. scribd.com This information is then combined with pharmacokinetic data obtained from preclinical animal models and human studies. nih.gov The resulting model can simulate the bacterial response to different dosing scenarios, helping to predict the drug exposure required to achieve a specific therapeutic outcome (e.g., bacterial stasis or a 1-log reduction in bacterial load).

For example, a study on acetylkitasamycin, a related macrolide, used an inhibitory sigmoid Emax model to link the ex vivo AUC24h/MIC ratio to the decrease in Streptococcus suis in piglets. This type of modeling allows for the determination of the specific PK/PD target values needed for different levels of antibacterial activity, which can then be used to propose an optimal dosing regimen. By applying similar computational PK/PD modeling approaches to this compound, it is possible to translate preclinical data into predictions of human clinical efficacy against specific pathogens.

Table 2: Key PK/PD Indices for Antibiotic Efficacy

| PK/PD Index | Description | Relevance for Macrolides |

|---|---|---|

| fCmax/MIC | Ratio of free peak concentration to MIC. | Important for drugs with concentration-dependent killing. |

| fT>MIC | Percentage of time free drug concentration is above MIC. | Key for drugs with time-dependent killing (e.g., beta-lactams). |

| fAUC24/MIC | Ratio of the 24-hour free drug area under the curve to MIC. | Generally the most important index for predicting macrolide efficacy. |

MIC: Minimum Inhibitory Concentration

Drug Interaction Studies with Rokitamycin

Interactions Affecting Absorption and Bioavailability

The absorption and subsequent bioavailability of rokitamycin can be influenced by the concurrent administration of other substances.

The co-administration of antacids containing aluminum or magnesium can potentially reduce the absorption of this compound. patsnap.com It is often recommended to separate the administration of this compound and these types of antacids to avoid this interaction. patsnap.com

Sucralfate (B611045), a medication used for treating ulcers, may also interfere with the absorption of this compound. patsnap.com Studies on other macrolide antibiotics have shown that sucralfate can suppress both gastric clearance and absorption. nih.gov Therefore, appropriate spacing of administration times is advised to minimize this potential interaction. patsnap.com

Pharmacodynamic Interactions with Co-administered Medications

This compound has been studied for its potential pharmacodynamic interactions with several other drugs.

Notably, the co-administration of this compound does not appear to significantly affect the steady-state pharmacokinetics of theophylline, a drug used in the management of chronic obstructive pulmonary disease. nih.gov This is in contrast to some other macrolide antibiotics which are known to interact with theophylline. nih.gov

However, due to its inhibitory effect on CYP3A4, this compound has the potential to interact with other drugs metabolized by this enzyme, which could lead to altered pharmacodynamic effects. For example, increased concentrations of drugs like carbamazepine (B1668303) or cyclosporine could occur if co-administered with this compound. drugbank.comresearchgate.netresearchgate.net While some sources classify this compound as having a low potential for such interactions, monitoring is still recommended. researchgate.netresearchgate.netnih.govjle.com

Table 2: Summary of this compound Interaction Potential with Selected Drugs

| Co-administered Drug | Primary Metabolizing Enzyme | Predicted Interaction with this compound |

|---|---|---|

| Theophylline | CYP1A2 | No significant interaction observed. nih.gov |

| Carbamazepine | CYP3A4 | Potential for increased carbamazepine levels. drugbank.comresearchgate.net |

| Cyclosporine | CYP3A4 | Potential for increased cyclosporine levels. drugbank.comresearchgate.net |

| Midazolam | CYP3A4 | Potential for increased midazolam levels. drugbank.compsu.edu |

| Warfarin (B611796) | CYP2C9 | Potential for enhanced anticoagulant effect. patsnap.com |

Anticoagulants (e.g., Warfarin)

The potential interaction between this compound and oral anticoagulants such as warfarin has been a subject of consideration, largely due to the known interactions of other macrolides. Some macrolides can enhance the anticoagulant effect of warfarin, leading to an increased risk of bleeding. patsnap.comdrugs.com This interaction is often attributed to the inhibition of warfarin's metabolism, which is partially mediated by CYP3A4. drugs.com

However, several sources indicate that this compound has a low potential for this type of interaction. oup.com Reviews of macrolide drug interactions have noted that no pharmacokinetic interactions have been described for this compound with warfarin. researchgate.netresearchgate.net This suggests that, unlike macrolides such as erythromycin (B1671065) and clarithromycin (B1669154), this compound may not significantly impact the serum concentrations of warfarin. researchgate.netdrugbank.com

| Interacting Drug | Reported Effect on Anticoagulant | Mechanism of Interaction | Clinical Recommendation |

| Warfarin | The serum concentration of Warfarin can be increased when it is combined with this compound. drugbank.com Some reports suggest this compound may enhance the effects of anticoagulants. patsnap.com Other sources state no pharmacokinetic interactions have been described. researchgate.netoup.comresearchgate.net | Inhibition of CYP3A4-mediated metabolism of warfarin by some macrolides. patsnap.comdrugs.com this compound is considered to have a low potential for this interaction. rumedo.ruoup.com | Close monitoring of blood clotting parameters is advised when co-administering this compound with anticoagulants due to the potential for interaction. patsnap.comoup.com |

Statins (e.g., Simvastatin (B1681759), Atorvastatin)

Statins, particularly simvastatin and atorvastatin (B1662188), are metabolized by the CYP3A4 isoenzyme. nih.govbpac.org.nzmedsafe.govt.nz Co-administration with a CYP3A4 inhibitor can lead to increased plasma concentrations of these statins, elevating the risk of myopathy and rhabdomyolysis. nih.govmedsafe.govt.nz this compound has been identified as a potential inhibitor of CYP3A4, which could lead to interactions with these statins. patsnap.com

In vitro studies using human liver microsomes have shown that this compound can inhibit CYP3A4-catalyzed reactions. nih.gov This inhibitory effect suggests a potential for this compound to increase the systemic exposure of statins like atorvastatin and simvastatin. patsnap.comdrugbank.com While specific clinical studies on the co-administration of this compound and these statins are not extensively detailed in the provided results, the known metabolic pathways and in-vitro data point towards a need for caution. patsnap.comnih.gov

| Interacting Drug | Reported Effect on Statin | Mechanism of Interaction | Clinical Implication |

| Simvastatin | The metabolism of simvastatin can be decreased when combined with this compound, potentially increasing its serum concentration. patsnap.com | Inhibition of CYP3A4, the primary enzyme responsible for simvastatin metabolism. patsnap.comnih.govbpac.org.nzmedsafe.govt.nz | Increased risk of statin-related adverse effects, such as myopathy and rhabdomyolysis. nih.govmedsafe.govt.nz |

| Atorvastatin | The metabolism of atorvastatin can be decreased when combined with this compound. drugbank.com | Inhibition of CYP3A4, which is involved in the metabolism of atorvastatin. patsnap.comdrugbank.comnih.govbpac.org.nz | Potential for increased atorvastatin plasma concentrations and associated risk of toxicity. nih.gov |

Antiarrhythmic Agents

Many antiarrhythmic drugs are substrates of the CYP3A4 enzyme, and their metabolism can be inhibited by macrolide antibiotics. researchgate.net This can lead to elevated serum concentrations of the antiarrhythmic agent, potentially causing serious adverse effects due to their narrow therapeutic index. researchgate.net For instance, this compound may increase the QTc-prolonging activities of drugs like disopyramide. drugbank.com The serum concentration of other antiarrhythmics such as amiodarone (B1667116) and dronedarone (B1670951) can also be increased when combined with this compound. drugbank.com

While direct clinical studies detailing the interaction between this compound and a wide range of antiarrhythmics are limited, its potential to inhibit CYP3A4 suggests that caution should be exercised when it is co-administered with antiarrhythmic agents metabolized by this pathway. patsnap.comresearchgate.net

| Interacting Drug | Reported Effect on Antiarrhythmic Agent | Potential Mechanism of Interaction |

| Amiodarone | The serum concentration of Amiodarone can be increased when it is combined with this compound. drugbank.com | Inhibition of CYP3A4-mediated metabolism. patsnap.comresearchgate.net |

| Disopyramide | This compound may increase the QTc-prolonging activities of Disopyramide. drugbank.com | Potential inhibition of CYP3A4 metabolism. drugbank.comresearchgate.net |

| Dronedarone | The serum concentration of Dronedarone can be increased when it is combined with this compound. drugbank.com | Inhibition of CYP3A4-mediated metabolism. patsnap.comdrugbank.com |

Immunosuppressants

Immunosuppressants like cyclosporine and tacrolimus (B1663567) are critically dependent on CYP3A4 for their metabolism. researchgate.netoup.com Inhibition of this enzyme by macrolide antibiotics can lead to significantly elevated levels of these drugs, increasing the risk of toxicity. researchgate.net

There are conflicting reports regarding this compound's interaction with immunosuppressants. Some reviews classify this compound among the macrolides for which no pharmacokinetic interactions with cyclosporine have been described. researchgate.netrumedo.ru In contrast, other sources suggest that this compound can inhibit CYP3A4, leading to increased levels of co-administered immunosuppressants. patsnap.com Specifically, the metabolism of cyclosporine and tacrolimus can be decreased when combined with this compound. drugbank.com Given the serious consequences of elevated immunosuppressant levels, this potential interaction warrants careful consideration. researchgate.net

| Interacting Drug | Reported Effect on Immunosuppressant | Mechanism of Interaction | Clinical Implication |

| Cyclosporine | The metabolism of Cyclosporine can be decreased when combined with this compound. drugbank.com However, some sources report no described pharmacokinetic interactions. researchgate.netrumedo.ru | Inhibition of CYP3A4-mediated metabolism. patsnap.comresearchgate.net | Potential for increased cyclosporine toxicity. researchgate.netoup.com |

| Tacrolimus | The serum concentration of Tacrolimus can be increased when it is combined with this compound. drugbank.com | Inhibition of CYP3A4-mediated metabolism. patsnap.comdrugbank.com | Increased risk of tacrolimus-related adverse effects. |

| Sirolimus | The metabolism of Sirolimus can be decreased when combined with this compound. drugbank.com | Inhibition of CYP3A4-mediated metabolism. drugbank.comnih.gov | Potential for increased sirolimus toxicity. |

Calcium Channel Blockers (e.g., Nifedipine)

Nifedipine (B1678770), a dihydropyridine (B1217469) calcium channel blocker, is a substrate of CYP3A4. semanticscholar.orgresearchgate.net Its metabolism can be inhibited by certain macrolides, leading to increased plasma concentrations and an enhanced hypotensive effect. semanticscholar.orgresearchgate.net

Studies in animal models have investigated the interaction between this compound and nifedipine. In rats, this compound was found to be a less potent inhibitor of nifedipine metabolism compared to erythromycin and clarithromycin. nih.gov Similarly, a study in dogs concluded that this compound had a lesser effect on nifedipine metabolism than erythromycin. nih.gov An in-vitro study using human liver microsomes also suggested that while this compound does inhibit CYP3A4, further in-vivo investigations are needed to determine the clinical significance of this interaction. nih.gov

| Interacting Drug | Reported Effect on Calcium Channel Blocker | Mechanism of Interaction | Findings from Preclinical Studies |